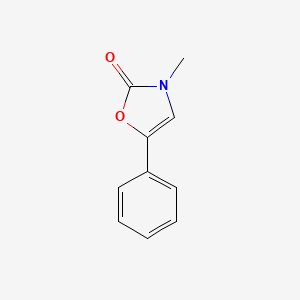![molecular formula C13H20O B14587142 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one CAS No. 61185-12-4](/img/structure/B14587142.png)
10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of two methyl groups attached to the tenth carbon atom of the bicyclo[7.2.0]undecane framework, with a double bond at the fifth position and a ketone functional group at the second position. The molecular formula of this compound is C13H20O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework.
Formation of Double Bond: The double bond at the fifth position is introduced through dehydrogenation reactions.
Ketone Formation: The ketone functional group at the second position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization and methylation reactions, followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the double bond or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5-ol: This compound has a similar bicyclic structure but differs in the presence of hydroxyl groups instead of a ketone.
11,11-Dimethylbicyclo[6.2.1]undec-7-en-3-one: This compound has a different bicyclic framework and functional groups.
Uniqueness
10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one is unique due to its specific arrangement of methyl groups, double bond, and ketone functional group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
61185-12-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
10,10-dimethylbicyclo[7.2.0]undec-5-en-2-one |
InChI |
InChI=1S/C13H20O/c1-13(2)9-10-11(13)7-5-3-4-6-8-12(10)14/h3-4,10-11H,5-9H2,1-2H3 |
InChI Key |
QPAGUIBPTKTVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C1CCC=CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
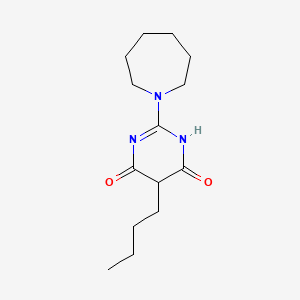
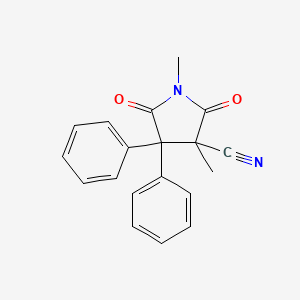
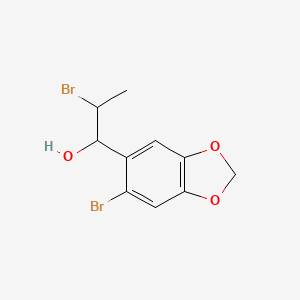
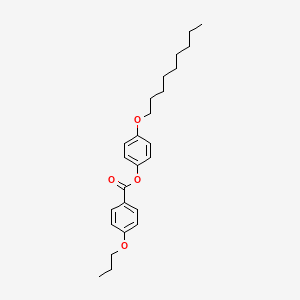
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)

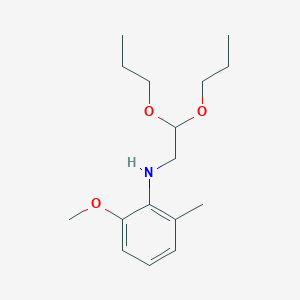
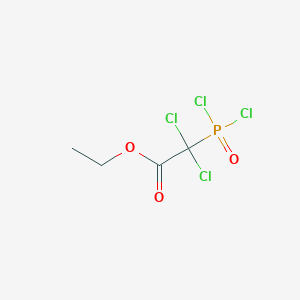
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
